Dimethyl 2-chloropentanedioate
Overview
Description
Dimethyl 2-chloropentanedioate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of pentanedioic acid, where two ester groups and one chlorine atom are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloropentanedioate can be synthesized through the chlorination of dimethyl pentanedioate. One common method involves the reaction of dimethyl pentanedioate with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a solvent such as ethyl acetate and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloropentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Hydroxy derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Dimethyl 2-chloropentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-chloropentanedioate involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom acts as a leaving group in substitution reactions, while the ester groups participate in reduction and oxidation processes. The molecular targets and pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-bromopentanedioate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 2-hydroxypentanedioate: Contains a hydroxyl group instead of chlorine.
Dimethyl 2,2-dichloropentanedioate: Contains two chlorine atoms on the carbon chain.
Uniqueness
Dimethyl 2-chloropentanedioate is unique due to its specific reactivity and the presence of both ester and chlorine functional groups. This combination allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
dimethyl 2-chloropentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMKHSPITZFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338281 | |
Record name | Dimethyl 2-chloropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85822-17-9 | |
Record name | Pentanedioic acid, 2-chloro-, 1,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85822-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2-chloropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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